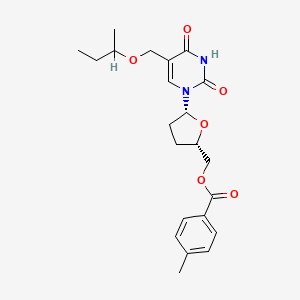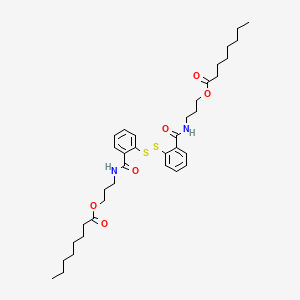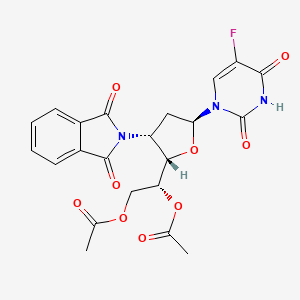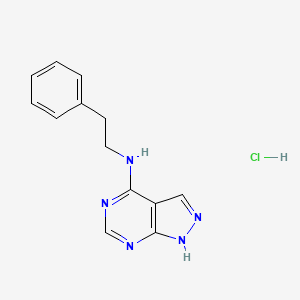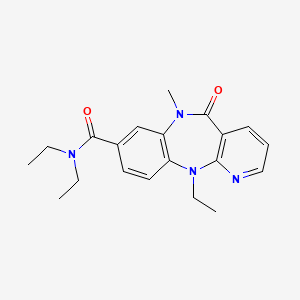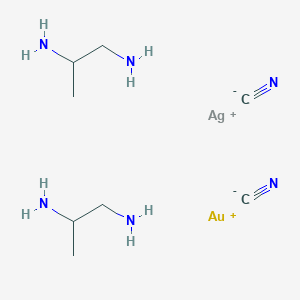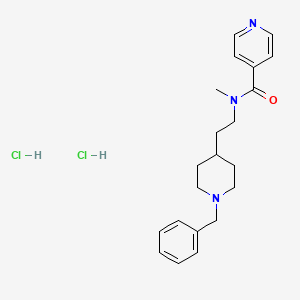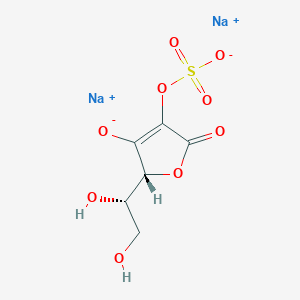
Disodium ascorbyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium ascorbyl sulfate is a sodium salt of a monoester of ascorbic and sulfuric acids. It is a stable derivative of Vitamin C, known for its antioxidant properties and its ability to boost collagen production. This compound is commonly used in cosmetic applications due to its stability and water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium ascorbyl sulfate is synthesized through the esterification of ascorbic acid with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where ascorbic acid and sulfuric acid are reacted under controlled conditions. The resulting product is then neutralized with sodium hydroxide, purified, and crystallized to obtain the final product. The process is designed to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Disodium ascorbyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Various substituted ascorbyl derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium ascorbyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a stable form of Vitamin C in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in collagen synthesis.
Medicine: Investigated for its potential in wound healing and skin care due to its ability to promote collagen production.
Industry: Widely used in cosmetic formulations for its stability and antioxidant properties.
Mechanism of Action
Disodium ascorbyl sulfate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also promotes collagen synthesis by acting as a cofactor for prolyl and lysyl hydroxylases, enzymes involved in collagen stabilization. Additionally, it can modulate gene expression related to antioxidant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Magnesium ascorbyl phosphate
- Sodium ascorbyl phosphate
- Ascorbyl palmitate
Comparison
Disodium ascorbyl sulfate is unique due to its high stability in aqueous solutions compared to other Vitamin C derivatives. While magnesium ascorbyl phosphate and sodium ascorbyl phosphate are also stable, they are less effective in promoting collagen synthesis. Ascorbyl palmitate, on the other hand, is lipid-soluble and used in different applications where water solubility is not required .
Properties
CAS No. |
53910-28-4 |
|---|---|
Molecular Formula |
C6H6Na2O9S |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
disodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate |
InChI |
InChI=1S/C6H8O9S.2Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1 |
InChI Key |
AMQDHYXCJCIBQJ-YCWPWOODSA-L |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
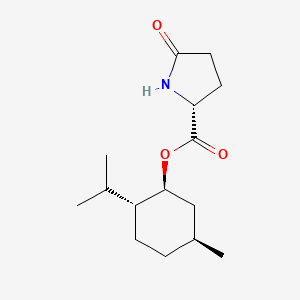
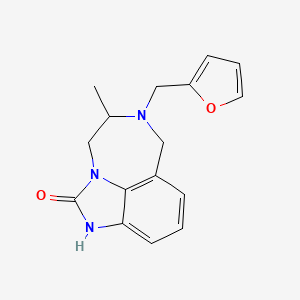
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
